molecular formula C23H24FN3O3 B1193726 VU6001192

VU6001192

Katalognummer: B1193726
Molekulargewicht: 409.46
InChI-Schlüssel: MIESVVLHUFOIOH-GASCZTMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU6001192 is a mGlu2 negative allosteric modulator

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Mechanism of Action:
VU6001192's primary application lies in its ability to modulate mGlu2 receptor activity. By inhibiting this receptor, researchers can investigate its role in neurotransmission and synaptic plasticity, which are crucial for learning and memory processes.

Case Study:
In a study utilizing this compound, researchers explored its effects on anxiety-related behaviors in animal models. The compound was shown to reduce anxiety-like behaviors in rodents, suggesting potential therapeutic benefits for anxiety disorders .

Imaging Studies

Positron Emission Tomography (PET):
this compound has been utilized in imaging studies to visualize mGlu2 receptor distribution in the brain. Its derivatives have been radiolabeled for PET imaging, allowing researchers to study receptor density and function in vivo.

Data Table: Imaging Efficacy of this compound Derivatives

CompoundRadiolabelBinding Affinity (IC50, nM)Brain Penetration
This compound[^11C]QCA45Moderate
[^11C]3[^11C]326High

This table highlights the derivatives of this compound that have been synthesized for imaging purposes, demonstrating varying levels of brain penetration and binding affinity .

Pharmacological Studies

Therapeutic Potential:
Research indicates that mGlu2 receptors are implicated in various psychiatric disorders. This compound's selective inhibition may provide insights into developing new treatments for conditions like schizophrenia and depression.

Case Study:
A pharmacological study using this compound demonstrated its ability to reverse cognitive deficits induced by NMDA receptor antagonists in animal models. This suggests that targeting mGlu2 could be a viable strategy for treating cognitive impairments associated with psychosis .

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of VU6001192, and how does it differ from other mGluR2 modulators?

this compound is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2). Unlike orthosteric ligands, it binds to an allosteric site, modulating receptor activity without competing with endogenous glutamate. Its selectivity for mGluR2 over mGluR3 (IC₅₀ >30 μM for mGluR3) distinguishes it from non-selective modulators, as demonstrated via radioligand binding assays and functional cAMP assays .

Q. What experimental models are most appropriate for initial in vitro evaluation of this compound’s potency and selectivity?

Use recombinant cell lines expressing mGluR2 and related subtypes (e.g., mGluR3, mGluR5) to measure concentration-response curves. Key assays include:

  • Calcium mobilization assays to assess functional inhibition.
  • Radioligand displacement assays (e.g., using [³H]LY341495) to confirm binding affinity.
  • Cross-reactivity screens against other GPCRs to rule off-target effects .

Q. How can researchers validate the CNS penetration of this compound in preclinical studies?

Employ brain-to-plasma ratio (Kp) and unbound Kp (Kp,uu) measurements via mass spectrometry in rodent models. This compound exhibits favorable CNS penetration (Kp = 1.9, Kp,uu = 0.78), validated through systemic administration followed by cerebrospinal fluid (CSF) and brain homogenate analysis .

Advanced Research Questions

Q. What methodological strategies were used to optimize this compound’s CNS penetration while maintaining mGluR2 selectivity?

The optimization involved:

  • Truncation of the core scaffold to reduce molecular weight and polar surface area, enhancing blood-brain barrier (BBB) permeability.
  • Introduction of lipophilic substituents (e.g., fluorinated aryl groups) to balance solubility and membrane diffusion.
  • In silico modeling to predict BBB penetration using tools like PAMPA-BBB and MDCK cell assays .

Q. How should researchers address contradictory data in receptor selectivity profiles between in vitro and in vivo models for this compound?

Contradictions may arise from differences in protein expression levels or compensatory mechanisms in vivo. To resolve this:

  • Perform ex vivo receptor occupancy studies using positron emission tomography (PET) tracers in animal models.
  • Compare knockout (mGluR2⁻/⁻) vs. wild-type models to isolate mGluR2-specific effects.
  • Validate findings with orthogonal assays (e.g., electrophysiology in brain slices) .

Q. What are the critical considerations for designing dose-response studies with this compound in behavioral models of CNS disorders?

  • Use translational endpoints (e.g., prepulse inhibition for schizophrenia, forced swim test for depression).
  • Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentrations with efficacy.
  • Control for sex differences and circadian variability in rodent models .

Q. How can structural modifications of this compound’s quinoline carboxamide core impact its metabolic stability and off-target effects?

  • Cytochrome P450 (CYP) inhibition assays identify metabolic hotspots (e.g., N-dealkylation sites).
  • Introduction of electron-withdrawing groups (e.g., -CF₃) on the aryl ring reduces oxidative metabolism.
  • Metabolite identification studies (e.g., using liver microsomes) guide synthetic adjustments to improve half-life .

Q. What analytical techniques are recommended for resolving inconsistencies in this compound’s in vivo efficacy across different rodent strains?

  • Genetic profiling of strains to identify polymorphisms in mGluR2 or downstream signaling proteins.
  • Cerebrospinal fluid (CSF) sampling to confirm consistent drug exposure.
  • Multivariate regression analysis to account for covariates like age, stress levels, and baseline behavior .

Q. How does this compound compare to earlier mGluR2 NAMs like MRK-8-29 in terms of therapeutic potential and experimental limitations?

Unlike MRK-8-29, this compound’s truncated scaffold eliminates off-target activity at M1 receptors. However, its narrower therapeutic window in anxiety models requires careful titration. Direct comparisons should use head-to-head assays under identical conditions, focusing on:

  • Receptor occupancy kinetics .
  • Behavioral readouts in disease-relevant models .

Q. What methodological frameworks (e.g., FINER, PICO) are most applicable when formulating research questions about this compound’s role in synaptic plasticity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Investigate unexplored pathways (e.g., mGluR2-AMPAR crosstalk).
  • Feasibility : Use slice electrophysiology paired with this compound perfusion.
  • Ethics : Adhere to IACUC guidelines for in vivo plasticity studies .

Q. Methodological Notes

  • Data Analysis : For receptor selectivity studies, use Schild regression to calculate pA₂ values and confirm allosteric modulation .
  • Contradiction Resolution : Apply principal contradiction analysis (from dialectical materialism) to prioritize confounding variables in complex datasets .
  • Ethical Compliance : Document animal welfare protocols and data transparency per NIH guidelines, especially for CNS-targeting compounds .

Eigenschaften

Molekularformel

C23H24FN3O3

Molekulargewicht

409.46

IUPAC-Name

6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+

InChI-Schlüssel

MIESVVLHUFOIOH-GASCZTMLSA-N

SMILES

O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

VU6001192;  VU 6001192;  VU-6001192

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of compound G (10 mg, 0.032 mmol), cis-2,6-dimethylmorpholine (5 μL, 0.039 mmol), and acetic acid (4.6 μL, 0.081 mmol) in dichloromethane (1 mL) were stirred for one hour. To this mixture was added sodium triacetoxyborohydride (10.2 mg, 0.048 mmol). After 16 hours, the reaction was concentrated to dryness. Purification by reverse phase HPLC afforded 5 mg (38%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ 9.23 (d, J=4.4 Hz, 1H), 8.55 (s, 1H), 8.26 (d, J=1.8 Hz, 1H), 7.77-7.73 (m, 2H), 7.65 (dd, J=8.7, 2 Hz, 1H), 7.59 (d, J=4.4 Hz, 1H), 7.52 (t, J=8.68, 8.76, 2H), 7.03 (d, J=8.68, 1H), 3.57-3.52 (m, 4H), 2.65 (d, J=10.2 Hz, 2H), 1.01 (d, J=6.3 Hz, 6H); ES-MS [M+1]+: 410.3.
Name
compound G
Quantity
10 mg
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylmorpholine
Quantity
5 μL
Type
reactant
Reaction Step One
Quantity
4.6 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Name
title compound
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.